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Compound of Interest

Compound Name:
(r)-3-Amino-3-(2-

chlorophenyl)propanoic acid

Cat. No.: B2376161 Get Quote

(R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid

derivative. Its significance in modern drug discovery and development cannot be overstated. It

serves as a crucial chiral building block for the synthesis of complex pharmaceutical agents,

particularly those targeting neurological disorders.[1][2] The molecule's therapeutic potential is

intrinsically linked to its three-dimensional architecture. The presence of a stereocenter at the

C3 carbon, the specific (R)-configuration, and the electronic influence of the ortho-substituted

chlorine on the phenyl ring dictate its interaction with biological targets like enzymes and

receptors.[1][3]

A superficial understanding of its 2D structure is insufficient for the medicinal chemist or drug

development professional. A comprehensive structural analysis is paramount to understanding

its reactivity, conformational preferences, and ultimately, its biological activity. This guide

provides an in-depth, multi-technique approach to the complete structural elucidation of this

molecule, explaining not just the "how" but the fundamental "why" behind each analytical

choice.

Core Molecular Properties
Before delving into complex analytical techniques, a baseline understanding of the molecule's

fundamental properties is essential. These identifiers are critical for literature searches,

regulatory documentation, and experimental design.
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Property Value Source

IUPAC Name
(3R)-3-amino-3-(2-

chlorophenyl)propanoic acid
[4]

Synonyms
(R)-2-Chloro-β-phenylalanine,

D-β-Phe(2-Cl)-OH
[1]

CAS Number 740794-79-0 [1][4]

Molecular Formula C₉H₁₀ClNO₂ [1][4][5]

Molecular Weight 199.63 g/mol [4][5]

Appearance White powder [1]

Specific Optical Rotation
[α]²⁵D = +25 ± 1° (c=1 in 0.5N

NaOH)
[1]

Integrated Analytical Workflow
A robust structural characterization is not a linear process but an integrated workflow where

techniques complement and validate one another. The following diagram illustrates the logical

flow of analysis, starting from fundamental verification and progressing to high-resolution

spatial arrangement.
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Caption: Integrated workflow for the structural analysis of (R)-3-Amino-3-(2-
chlorophenyl)propanoic acid.

Part 1: Spectroscopic Elucidation of the Molecular
Framework
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Spectroscopy provides the foundational map of the molecule, confirming its constituent parts

and their connectivity.

Mass Spectrometry (MS): The Molecular Weighing Scale
Causality: The first step in analyzing any novel or synthesized compound is to confirm its

molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive

technique for this purpose. It provides an exact mass, typically to four decimal places, which

allows for the unambiguous determination of the elemental composition, validating the success

of a synthesis and ruling out impurities with different formulas.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., a

50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation).

Instrumentation: Utilize an ESI-TOF mass spectrometer.

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire data over a mass range of m/z 50-500. The expected exact mass

for [C₉H₁₀ClNO₂ + H]⁺ is 200.0473.

Validation: The system is considered validated if a concurrently run calibration standard is

within 2 ppm of its theoretical mass. The experimental result for the analyte should be within

5 ppm of the calculated exact mass. Fragmentation data (MS/MS) can also be acquired to

further confirm the structure by observing characteristic losses, such as the loss of H₂O or

COOH.[5]

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence

of key functional groups. The principle rests on the fact that chemical bonds vibrate at specific,

quantized frequencies. By passing infrared radiation through the sample, we can identify which
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frequencies are absorbed, corresponding to the bonds present. This is an excellent method to

quickly verify that the core components of the amino acid (amine, carboxylic acid, aromatic

ring) are present.

Experimental Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR

crystal (typically diamond or germanium).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Perform a background scan with a clean, empty ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and

collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorptions:

~3400-3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with N-H

stretches.

~3000-2800 cm⁻¹: N-H stretch of the amine group (may appear as sharp peaks on the O-H

broad band).

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

~1600, 1475 cm⁻¹: C=C stretches of the aromatic phenyl ring.

~750 cm⁻¹ (strong): C-Cl stretch, characteristic of the chlorinated phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Atomic Blueprint
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Causality: NMR is the most powerful technique for determining the precise connectivity and

chemical environment of atoms in a molecule. ¹H NMR maps the proton framework, while ¹³C

NMR identifies all unique carbon environments. 2D NMR techniques like COSY can then be

used to establish which protons are coupled (i.e., adjacent) to each other, allowing for a

complete assembly of the molecular puzzle.

Experimental Protocol (¹H, ¹³C, and COSY)

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent,

such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds

helps in solubilizing the zwitterionic amino acid, and it allows for the observation of

exchangeable protons (from -COOH and -NH₂) which would be lost in D₂O.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural

abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be

needed.

COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy)

experiment to establish ³J-coupling (through-bond) correlations between adjacent protons.

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin).

This includes Fourier transformation, phase correction, baseline correction, and integration

(for ¹H).

Part 2: Defining Chirality and Three-Dimensional
Space
Confirming the molecular framework is only half the battle. The molecule's stereochemistry is

what truly defines its biological identity.
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Chiral High-Performance Liquid Chromatography
(HPLC): Quantifying Enantiomeric Purity
Causality: While polarimetry confirms that a sample is optically active, it does not guarantee

that it is 100% one enantiomer. Chiral HPLC is the gold standard for determining enantiomeric

excess (%ee). The technique relies on a chiral stationary phase (CSP) that interacts

diastereomerically with the two enantiomers. This differential interaction leads to different

retention times, allowing for their separation and quantification. This is a mission-critical quality

control step in any synthesis of a single-enantiomer drug substance.

Experimental Protocol (Example Method)

Column Selection: A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) is an

excellent starting point, as these have proven effective for separating various amino acid

derivatives.[6]

Mobile Phase Preparation: A typical mobile phase could be a mixture of Methanol,

Acetonitrile, and an aqueous buffer (e.g., 0.1% Triethylammonium Acetate), adjusted to a

specific pH (e.g., 4.1). The exact ratio must be optimized.

Sample Preparation: Prepare a stock solution of the racemic compound (to confirm peak

identity and resolution) and the (R)-enantiomer sample at ~1 mg/mL in the mobile phase.

Filter through a 0.22 µm syringe filter.

Instrumentation & Conditions:

HPLC System: A standard HPLC with a UV detector.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 215 nm (for the peptide-like backbone) or a higher wavelength

where the phenyl ring absorbs.

Column Temperature: 25 °C.

System Suitability: Inject the racemic standard. The resolution (Rs) between the two

enantiomer peaks must be >1.5 for the method to be considered valid.
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Sample Analysis: Inject the (R)-enantiomer sample. The enantiomeric excess is calculated

from the peak areas of the (R) and any detected (S) enantiomer: %ee = ([Area(R) - Area(S)] /

[Area(R) + Area(S)]) * 100.

Caption: Diastereomeric interaction principle in Chiral HPLC.

X-Ray Crystallography (XRC): The Definitive 3D
Structure
Causality: X-ray crystallography is the only technique that provides an unambiguous, high-

resolution 3D map of a molecule in the solid state. It allows for the direct visualization of the

absolute configuration (confirming the 'R' assignment), bond lengths, bond angles, and

intermolecular interactions (like hydrogen bonding) that dictate how the molecules pack into a

crystal lattice. This information is invaluable for understanding physical properties like melting

point and solubility and provides a static snapshot that can be used to validate computational

models.

Experimental Protocol (Generalized)

Crystallization: This is the most critical and often challenging step.

Goal: Grow single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).

Method: Screen various solvents and solvent/anti-solvent pairs (e.g., water/isopropanol,

methanol/ether). Slow evaporation, vapor diffusion, or cooling crystallization techniques

should be employed.

Rationale: The slow formation of a supersaturated solution allows molecules to organize

into a highly ordered, repeating crystal lattice rather than crashing out as an amorphous

powder.

Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-

loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data

collection.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a

beam of monochromatic X-rays, and the diffraction pattern (the positions and intensities of
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thousands of reflected spots) is recorded on a detector.

Structure Solution and Refinement:

Specialized software is used to solve the "phase problem" and generate an initial electron

density map.

An atomic model is built into this map.

The model is refined against the experimental data to achieve the best possible fit,

resulting in the final structure with precise atomic coordinates. The absolute configuration

is determined using anomalous dispersion effects (the Flack parameter).

Conclusion: A Synthesis of Evidence
The structural analysis of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid is a multi-faceted

endeavor that requires the intelligent application of orthogonal techniques. Mass spectrometry

and IR spectroscopy provide initial, rapid confirmation of identity. NMR spectroscopy then

delivers the detailed 2D blueprint of atomic connectivity. Finally, chiroptical methods like HPLC

quantify its enantiomeric purity, while X-ray crystallography, if successful, offers the ultimate,

unambiguous confirmation of its three-dimensional architecture and absolute stereochemistry.

Each technique provides a piece of the puzzle, and only by synthesizing the evidence from all

of them can researchers and drug developers proceed with confidence in using this vital chiral

building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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